Bis-1,7-(trimethylammonium)hepyl Dibromide
Overview
Description
JWH 081 6-methoxynaphthyl isomer is a synthetic cannabinoid that exhibits high affinity for the central cannabinoid receptor (CB1) and a ten-fold reduced affinity for the peripheral cannabinoid receptor (CB2) . This compound is structurally distinct from JWH 081 by the position of the methoxy group on the naphthyl ring, which is attached at the 6 position instead of the 4 position .
Mechanism of Action
Target of Action
Heptamethonium bromide primarily targets the neuronal nicotinic acetylcholine receptors (nAChRs) . These receptors are ligand-gated ion channels that play a crucial role in transmitting signals in the autonomic ganglia of the nervous system .
Mode of Action
Heptamethonium bromide acts as a non-depolarising ganglionic blocker . Its action on the neuronal nicotinic receptors is primarily through the block of the ion pore, rather than through competition with the binding site for acetylcholine .
Biochemical Pathways
By blocking the neuronal nicotinic receptors in autonomic ganglia, which are necessary for transmission in all autonomic ganglia, both the sympathetic and parasympathetic nervous systems are inhibited . This blockage affects the downstream signaling pathways, leading to a decrease in the transmission of signals in the autonomic nervous system .
Pharmacokinetics
This limits its bioavailability and influences its distribution within the body .
Result of Action
The blockage of neuronal nicotinic receptors by heptamethonium bromide leads to the inhibition of both the sympathetic and parasympathetic nervous systems . This results in various physiological effects, including a decrease in blood pressure and heart rate .
Action Environment
The action, efficacy, and stability of heptamethonium bromide can be influenced by various environmental factors. For instance, the presence of other drugs in the system can affect its action. Also, factors such as pH and temperature can influence its stability and efficacy .
Biochemical Analysis
Biochemical Properties
Heptamethonium bromide acts primarily as an antagonist at the nicotinic acetylcholine receptors located in sympathetic and parasympathetic ganglia . It binds mostly in or on the nAChR receptor, not the acetylcholine binding site itself . This interaction with the nAChR receptor is crucial for its role in biochemical reactions.
Cellular Effects
Heptamethonium bromide has significant effects on various types of cells and cellular processes. It inhibits both the sympathetic and parasympathetic nervous systems by blocking the neuronal nicotinic receptors in autonomic ganglia . This blockade influences cell function, including impacts on cell signaling pathways and cellular metabolism .
Molecular Mechanism
The mechanism of action of Heptamethonium bromide is primarily through the block of the ion pore of the neuronal nicotinic receptors, rather than through competition with the binding site for acetylcholine . This blockage inhibits the transmission in all autonomic ganglia, affecting both the sympathetic and parasympathetic nervous systems .
Temporal Effects in Laboratory Settings
In laboratory settings, Heptamethonium bromide has shown to block the effects of nicotine, such as convulsions and locomotor stimulation, in laboratory rodents
Dosage Effects in Animal Models
While specific studies on the dosage effects of Heptamethonium bromide in animal models are limited, it’s known that it can significantly reduce renal sympathetic nerve activity, mean arterial pressure, and heart rate in animal models . The effects can vary with different dosages, and high doses may lead to more pronounced effects .
Metabolic Pathways
Given its role as a nicotinic acetylcholine receptor antagonist, it likely interacts with enzymes and cofactors involved in these pathways .
Transport and Distribution
Heptamethonium bromide is poorly absorbed from the gastrointestinal tract and does not cross the blood-brain barrier This suggests that its transport and distribution within cells and tissues are limited
Subcellular Localization
Given its role as a nicotinic acetylcholine receptor antagonist, it likely interacts with specific compartments or organelles within the cell
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of JWH 081 6-methoxynaphthyl isomer involves the reaction of 6-methoxy-1-naphthaldehyde with 1-pentylindole in the presence of a suitable catalyst. The reaction typically proceeds under reflux conditions in an organic solvent such as toluene or dichloromethane. The product is then purified using column chromatography to obtain the desired compound with high purity .
Industrial Production Methods
Industrial production of JWH 081 6-methoxynaphthyl isomer follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
JWH 081 6-methoxynaphthyl isomer undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy group on the naphthyl ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
JWH 081 6-methoxynaphthyl isomer is primarily used in scientific research to study the effects of synthetic cannabinoids on the central and peripheral cannabinoid receptors. It is utilized in forensic chemistry and toxicology to understand the binding affinity and activity of synthetic cannabinoids . Additionally, it serves as a reference standard in mass spectrometry and other analytical techniques .
Comparison with Similar Compounds
Similar Compounds
JWH 018: Another synthetic cannabinoid with high affinity for CB1 and CB2 receptors.
JWH 073: Similar structure but with different alkyl chain length.
JWH 250: Contains a different substituent on the naphthyl ring.
Uniqueness
JWH 081 6-methoxynaphthyl isomer is unique due to the position of the methoxy group on the naphthyl ring, which influences its binding affinity and activity at the cannabinoid receptors. This structural variation allows for the study of structure-activity relationships and the development of new synthetic cannabinoids with specific receptor affinities .
Properties
IUPAC Name |
trimethyl-[7-(trimethylazaniumyl)heptyl]azanium;dibromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H32N2.2BrH/c1-14(2,3)12-10-8-7-9-11-13-15(4,5)6;;/h7-13H2,1-6H3;2*1H/q+2;;/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFBNKSCGJOBFNU-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCCCCCC[N+](C)(C)C.[Br-].[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H32Br2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
6810-45-3 (Parent) | |
Record name | Ammonium, heptamethylenebis(trimethyl-, dibromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056971245 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50972440 | |
Record name | N~1~,N~1~,N~1~,N~7~,N~7~,N~7~-Hexamethylheptane-1,7-bis(aminium) dibromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50972440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56971-24-5 | |
Record name | Ammonium, heptamethylenebis(trimethyl-, dibromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056971245 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N~1~,N~1~,N~1~,N~7~,N~7~,N~7~-Hexamethylheptane-1,7-bis(aminium) dibromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50972440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.